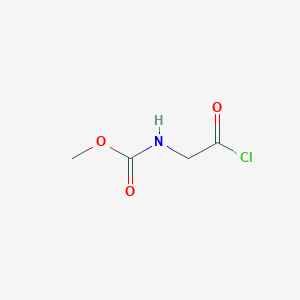

Methyl 2-chloro-2-oxoethylcarbamate

Description

Properties

Molecular Formula |

C4H6ClNO3 |

|---|---|

Molecular Weight |

151.55 g/mol |

IUPAC Name |

methyl N-(2-chloro-2-oxoethyl)carbamate |

InChI |

InChI=1S/C4H6ClNO3/c1-9-4(8)6-2-3(5)7/h2H2,1H3,(H,6,8) |

InChI Key |

ICCFTNVGIJGFRE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NCC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves the reaction of methyl chloroformate with an appropriate amine or alcohol under controlled conditions. This reaction exploits the electrophilic carbonyl carbon of methyl chloroformate, which reacts with nucleophiles to form carbamate esters.

$$

\text{Methyl chloroformate} + \text{Amine/Alcohol} \rightarrow \text{this compound}

$$

The chloro and oxo groups in the product confer reactivity that can be harnessed in further synthetic transformations.

Specific Method Using Chloroacetyl Chloride

A detailed synthetic approach involves the use of chloroacetyl chloride reacting with a suitable carbamate precursor under anhydrous and inert atmosphere conditions. This method is adapted from protocols used in related carbamate and amide synthesis.

- Solvent: Anhydrous dichloromethane (CH₂Cl₂)

- Temperature: 0 °C to room temperature

- Base: N-Methylmorpholine (NMM) or triethylamine to scavenge HCl

- Reaction time: Approximately 90 minutes

- Workup: Acid quench with dilute HCl, extraction with ethyl acetate, drying over MgSO₄, and concentration under reduced pressure

Alternative Routes and Scale-Up Considerations

Large-scale preparations of carbamate derivatives structurally related to this compound have been reported, emphasizing process optimization for yield and purity. Key points include:

- Use of low catalyst loadings for related transformations

- Careful control of temperature during addition of reagents such as thionyl chloride (SOCl₂) for chlorination steps

- Sequential washing steps with aqueous citric acid, sodium bicarbonate, and brine to remove impurities

- Crystallization and solvent exchange to improve solid-state purity

These strategies can be adapted to optimize the synthesis of this compound on a pilot or kilogram scale.

Data Table Summarizing Preparation Methods

Mechanistic Insights and Reaction Analysis

The key step in the synthesis involves nucleophilic attack on the electrophilic carbonyl carbon of methyl chloroformate or chloroacetyl chloride, leading to carbamate formation. The presence of the chloro substituent adjacent to the carbonyl enhances the electrophilicity, facilitating substitution reactions.

- Under basic conditions, the amine or alcohol nucleophile attacks the carbonyl carbon.

- The base scavenges the released HCl, driving the reaction forward.

- The reaction is sensitive to moisture; anhydrous conditions prevent side hydrolysis.

- Temperature control is critical to avoid decomposition or side reactions.

Research Outcomes and Applications

Research indicates that this compound and related carbamate esters serve as intermediates in enzyme inhibition studies and medicinal chemistry. Their reactive chloro and carbonyl groups allow for conjugation with amino acids or heterocycles, expanding their utility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-oxoethylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to produce carbamic acid derivatives.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields carbamic acid derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Methyl 2-chloro-2-oxoethylcarbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.

Industry: It is used in the production of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of methyl 2-chloro-2-oxoethylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by forming stable complexes with them. This inhibition can affect various biochemical pathways, leading to its potential use as a therapeutic agent .

Comparison with Similar Compounds

Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate (CAS 900937-56-6)

- Molecular Formula : C₁₀H₉ClO₃

- Functional Groups : Aromatic chloro-methylphenyl ring, oxoacetate ester.

- Key Differences : Unlike Methyl 2-chloro-2-oxoethylcarbamate, this compound lacks a carbamate moiety and instead features a substituted aromatic ring. The phenyl group increases steric hindrance and may reduce solubility in polar solvents compared to aliphatic carbamates.

- Applications : Likely used as a synthetic intermediate for pharmaceuticals or dyes due to its aromatic reactivity .

Ethyl 2-chloroacetoacetate

- Molecular Formula: C₆H₉ClO₃ (inferred from synonyms in )

- Functional Groups : Chloro, acetoacetate ester.

- Key Differences: This compound contains an acetoacetate backbone, which is more acidic (due to keto-enol tautomerism) than the carbamate group in the target compound. The ethyl ester group may offer different hydrolysis kinetics compared to methyl esters.

- Applications : Commonly employed in the synthesis of heterocycles (e.g., pyrazoles) and as a precursor for β-keto acid derivatives .

Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate (CAS 139507-52-1)

- Molecular Formula: C₆H₁₁NO₄

- Functional Groups: Methoxy-methylamino, oxoacetate ester.

- This contrasts with the carbamate’s urea-like structure, which may exhibit stronger intermolecular hydrogen bonding.

- Applications: Serves as a building block for peptidomimetics or enzyme inhibitors due to its amino-ester functionality .

Data Table: Comparative Analysis

Research Findings and Functional Insights

- Carbamate vs. Ester Stability : Carbamates (e.g., this compound) generally exhibit greater hydrolytic stability than esters under basic conditions due to the resonance stabilization of the carbamate group .

- Chloro Substituent Reactivity : The chloro group in all compared compounds facilitates nucleophilic displacement reactions, but the carbamate’s chloroethyl chain may offer better regioselectivity in alkylation reactions compared to aromatic chloro derivatives .

- Solubility Trends : Aliphatic carbamates and oxoacetates (e.g., Ethyl 2-chloroacetoacetate) are more soluble in polar aprotic solvents (e.g., DMSO) than aromatic derivatives, which tend to favor hydrophobic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.